molecular formula C22H25N5O2 B11006707 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11006707
M. Wt: 391.5 g/mol
InChI Key: INMIDAKUDAQPDW-UHFFFAOYSA-N
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Description

3-{1-[(4-Benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core (C₇H₅N₃O) linked via a propyl chain to a 4-benzylpiperazine moiety. The benzotriazinone scaffold is known for its pharmacological versatility, particularly in kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C22H25N5O2

Molecular Weight

391.5 g/mol

IUPAC Name

3-[1-(4-benzylpiperazin-1-yl)-1-oxobutan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H25N5O2/c1-2-20(27-21(28)18-10-6-7-11-19(18)23-24-27)22(29)26-14-12-25(13-15-26)16-17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3

InChI Key

INMIDAKUDAQPDW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

The synthesis of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, including the formation of the benzotriazinone core and the subsequent attachment of the benzylpiperazine groupIndustrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:

Scientific Research Applications

3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is utilized in the development of new materials and as a component in chemical processes

Mechanism of Action

The mechanism of action of 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Piperazine Substituents

The 4-benzylpiperazine substituent in the target compound distinguishes it from analogs with alternative aryl or heteroaryl groups. Key comparisons include:

Compound Name Substituent on Piperazine Linker Core Structure Molecular Weight Reference
Target Compound 4-Benzyl Propyl Benzotriazinone ~425 g/mol†
3-{3-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one 2,3-Dihydrobenzodioxin-2-ylcarbonyl Propyl Benzotriazinone ~453 g/mol
3-{(2S)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-1,2,3-benzotriazin-4(3H)-one 3-Chlorophenyl Butyl (branched) Benzotriazinone 425.92 g/mol
3-{3-[4-(2-Fluorophenyl)piperazinyl]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one 2-Fluorophenyl Propyl Benzotriazinone ~409 g/mol

Key Observations :

  • Electron-Withdrawing Groups : The 3-chlorophenyl analog () may enhance metabolic stability compared to the benzyl group, as halogens often reduce oxidative degradation .

Variations in Linker and Core Structure

Linker Modifications
  • Chloropropyl vs. Propyl : describes a compound with a chloropropyl linker (3-(3-chloropropyl)-1,2,3-benzotriazin-4(3H)-one), which may increase reactivity for further derivatization but could introduce toxicity risks .
  • Branched Alkyl Chains : The branched butyl linker in (3-methyl-1-oxobutan-2-yl) may sterically hinder target binding compared to the linear propyl chain in the target compound .
Core Heterocycle Replacements
  • Benzoxazolone vs. Benzotriazinone: highlights benzoxazolone derivatives (e.g., 5-Chloro-3-{[4-(2-ethylbenzyl)]piperazino-1-yl}-2-benzoxazolone) with anti-caspase-3 activity.

Pharmacological Implications

  • Antimicrobial Activity: Benzotriazinones with lipophilic substituents (e.g., 4-benzylpiperazine) may disrupt bacterial membranes or inhibit efflux pumps .
  • CNS Targeting : Piperazine derivatives, such as those in and , are frequently explored for serotonin receptor modulation, indicating possible neurological applications .

Biological Activity

The compound 3-{1-[(4-benzylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one is a member of the benzotriazine family, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H21N5O2\text{C}_{17}\text{H}_{21}\text{N}_5\text{O}_2

This structure features a benzotriazine core substituted with a piperazine moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

  • Antiviral Activity : Some derivatives have shown efficacy against viral infections by inhibiting viral replication.
  • Antimicrobial Properties : Studies suggest potential antibacterial and antifungal effects.
  • Cytotoxicity : Certain analogs have demonstrated cytotoxic effects against cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntimicrobialBactericidal and fungicidal
CytotoxicityInduction of apoptosis in cancer cells

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Cellular Uptake : The piperazine moiety enhances cellular permeability, facilitating the compound's entry into target cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antiviral Screening : A study evaluated various derivatives against influenza and HIV viruses. The results indicated that certain compounds exhibited significant antiviral properties by disrupting viral entry mechanisms (Reference ).
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines demonstrated that selected analogs induced apoptosis through mitochondrial pathways, suggesting their potential as anticancer agents (Reference ).
  • Antimicrobial Efficacy : A comparative study highlighted the antimicrobial activity of benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The findings showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range (Reference ).

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